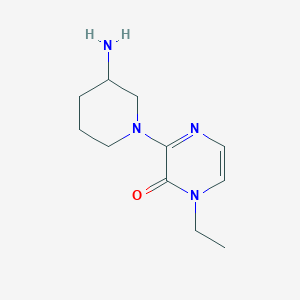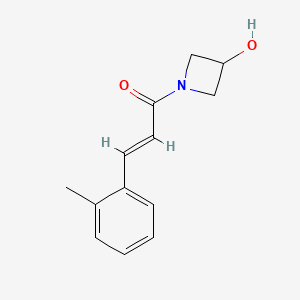
(2E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one
説明
(2E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one, also known as HAMP, is a synthetic compound that has been used in scientific research for a variety of applications. HAMP is a small molecule that has a molecular weight of about 255.6 g/mol and a melting point of about 166°C. HAMP has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. In addition, HAMP has the potential to be used as a therapeutic agent for a variety of diseases.
科学的研究の応用
Alzheimer's Disease Research
Compounds with specific binding affinities, such as amyloid imaging ligands, are crucial in Alzheimer's disease research for measuring amyloid deposits in the brain in vivo. The development of such ligands, including [18F]FDDNP and 11C-PIB, represents a significant advancement in understanding the pathophysiological mechanisms of Alzheimer's disease. This technology enables early detection and the evaluation of new antiamyloid therapies (Nordberg, 2007).
DNA Interaction Studies
Hoechst 33258 and its analogues, known for their strong binding to the minor groove of double-stranded B-DNA, are pivotal in genetics and cell biology research. These compounds serve as models to understand DNA sequence recognition and binding, aiding in the development of new drugs with potential applications in treating diseases related to DNA malfunction (Issar & Kakkar, 2013).
Pharmacological Research
The exploration of angiotensin IV and its analogues for their pro-cognitive effects showcases the importance of peptides and similar small molecules in memory processing studies. Understanding how these compounds interact with dopamine receptors opens avenues for treating cognitive impairments and other neurological conditions (Braszko, 2010).
Antimicrobial Activity
Eugenol and essential oils containing eugenol demonstrate broad-spectrum antimicrobial activity against both planktonic and sessile cells of food-decaying microorganisms and human pathogens. This property is critical for developing new antimicrobial agents and understanding the mechanisms of action against various microorganisms, which is essential in addressing antibiotic resistance (Marchese et al., 2017).
特性
IUPAC Name |
(E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10-4-2-3-5-11(10)6-7-13(16)14-8-12(15)9-14/h2-7,12,15H,8-9H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFDNVGMIXOOAT-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468617.png)

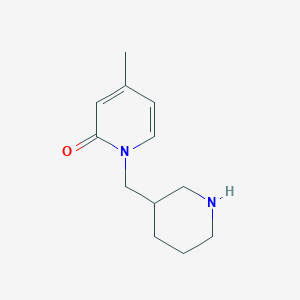
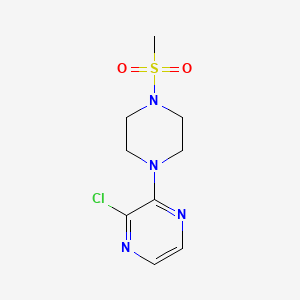
![1-[(4-Ethylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468624.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-3-carboxylic acid](/img/structure/B1468626.png)
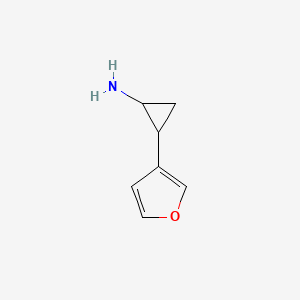
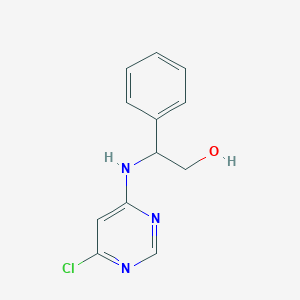
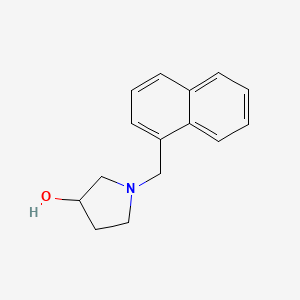
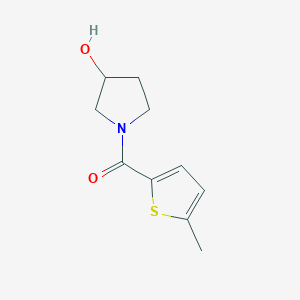
![6-chloro-2-methyl-N-[(oxan-4-yl)methyl]pyrimidin-4-amine](/img/structure/B1468635.png)
